molecular formula C4H9O5P B1582296 Trimethyl phosphonoformate CAS No. 31142-23-1

Trimethyl phosphonoformate

Cat. No.: B1582296
CAS No.: 31142-23-1
M. Wt: 168.08 g/mol
InChI Key: VITRIUYHBVKBDH-UHFFFAOYSA-N
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Description

Trimethyl phosphonoformate is an organophosphorus compound with the molecular formula C4H9O5P. It is a phosphonate ester, characterized by the presence of a phosphorus atom bonded to three methoxy groups and a formate group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl phosphonoformate can be synthesized through the reaction of trimethyl phosphite with formic acid or its derivatives. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the phosphonate ester. The reaction can be represented as follows:

(CH3O)3P+HCOOH(CH3O)2P(O)CO2CH3+H2O\text{(CH}_3\text{O)}_3\text{P} + \text{HCOOH} \rightarrow \text{(CH}_3\text{O)}_2\text{P(O)CO}_2\text{CH}_3 + \text{H}_2\text{O} (CH3​O)3​P+HCOOH→(CH3​O)2​P(O)CO2​CH3​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar principles. The process may include additional steps such as purification and distillation to obtain the desired product with high purity. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Trimethyl phosphonoformate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with this compound under mild conditions.

Major Products

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonate esters.

Scientific Research Applications

Trimethyl phosphonoformate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.

    Medicine: Research explores its potential as a precursor for antiviral agents and other pharmaceuticals.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of trimethyl phosphonoformate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by mimicking the structure of natural substrates. For example, it can bind to the active site of enzymes involved in DNA replication, thereby blocking their activity. The compound’s ability to form stable complexes with metal ions also contributes to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Triethyl phosphonoformate: Similar structure but with ethyl groups instead of methyl groups.

    Dimethyl phosphonoformate: Contains two methoxy groups and one formate group.

    Phosphonoformic acid: The parent acid of trimethyl phosphonoformate.

Uniqueness

This compound is unique due to its specific ester structure, which imparts distinct reactivity and properties. Its trimethyl ester configuration makes it more reactive in certain chemical reactions compared to its analogs. Additionally, its ability to form stable complexes with various nucleophiles and metal ions enhances its versatility in research and industrial applications.

Properties

IUPAC Name

methyl dimethoxyphosphorylformate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O5P/c1-7-4(5)10(6,8-2)9-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITRIUYHBVKBDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)P(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185073
Record name Trimethyl phosphonoformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31142-23-1
Record name Trimethyl phosphonoformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031142231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethyl phosphonoformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

One hundred and thirty parts of trimethyl phosphite are heated to 125° C. and treated with 100 parts of methyl chloroformate at a rate sufficient to maintain a reaction temperature of at least 100° C. After gas evolution stops, the residue is distilled to obtain 131 parts of dimethyl methoxycarbonylphosphonate, b.p. 83°-85° C./1.2 mm., nD25 = 1.4210.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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